- Simple synthesis and assignment of stereochemistry of lipoxin A, Tetrahedron Letters, 1985, 26(3), 281-4

Cas no 89663-86-5 (Lipoxin A4)

リポキシンA4(Lipoxin A4)は、アラキドン酸から生合成されるエイコサノイドの一種であり、抗炎症作用と炎症収束作用を有する生理活性物質です。特に、自然な炎症反応の調節において重要な役割を果たし、好中球の遊走を抑制し、マクロファージによる貪食を促進することで、過剰な炎症反応を抑制します。また、組織修復を促進する特性も確認されており、慢性炎症疾患や自己免疫疾患の研究分野で注目されています。その特異的な受容体(ALX/FPR2)を介したシグナル伝達機構は、炎症抑制経路の新たなターゲットとしての可能性を示唆しています。

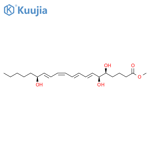

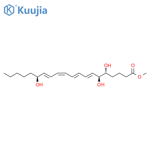

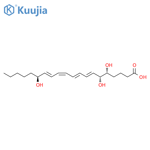

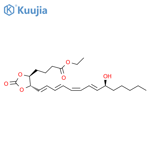

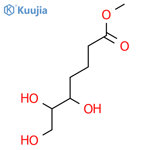

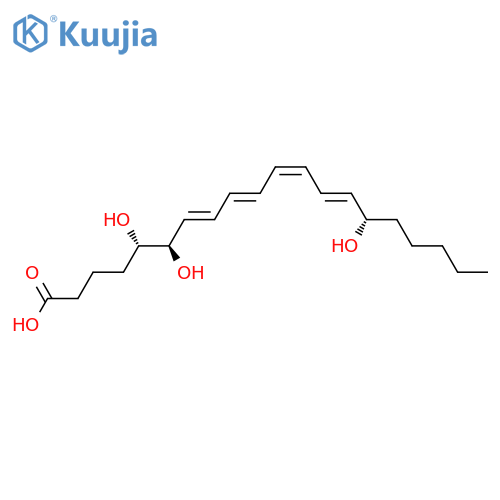

Lipoxin A4 structure

Lipoxin A4 化学的及び物理的性質

名前と識別子

-

- 7,9,11,13-Eicosatetraenoicacid, 5,6,15-trihydroxy-, (5S,6R,7E,9E,11Z,13E,15S)-

- (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-TRIHYDROXYICOSA-7,9,11,13-TETRAENOIC ACID

- 5(S),6(R)-Lipoxin A4

- 5(S),6(R)-Lipoxin A4 Lipid Maps MS Standard

- LIPOXIN A4

- 5S,6R,15S-trihydroxy-7,9,13-trans-11-cis-eicosatetraenoic acid

- LIPOXIN A

- LXA

- LXA4

- (5S,6R,15S)-Trihydroxy-(7E,9E,11Z,13E)-Eicosatetraenoic acid

- Lipoxin A4 ethanol solution

- (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-Trihydroxy-7,9,11,13-eicosatetraenoic acid (ACI)

- 7,9,11,13-Eicosatetraenoic acid, 5,6,15-trihydroxy-, [5S-(5R*,6S*,7E,9E,11Z,13E,15R*)]- (ZCI)

- 5S,6R,15S-Trihydroxy-7E,9E,11Z,13E-eicosatetraenoate

- BSPBio_001378

- 5,6,15-triHETE

- LXA4-[19,19,20,20,20-d5]

- HMS1989E20

- (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyeicosa-7,9,11,13-tetraenoic acid

- 89663-86-5

- Q27082450

- CHEMBL392438

- NCGC00161280-02

- LIPOXINA4

- GTPL1034

- HMS1791E20

- 5S,6R-LipoxinA4

- 5S,6S-Lipoxin A4

- SR-01000946984

- NCGC00161280-03

- 6R-LXA4

- SR-01000946984-1

- NCGC00161280-01

- 7,9,11,13-Eicosatetraenoic acid, 5,6,15-trihydroxy-, (5S,6R,7E,9E,11Z,13E,15S)-

- BML1-E11

- HMS3402E20

- LMFA03040001

- HMS1361E20

- (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxy-7,9,11,13-eicosatetraenoic acid

- (5S,6R,15S)-trihydroxy-7,9,13-trans-11-cis-eicosatetraenoic acid

- C06314

- IDI1_033848

- (7E,9E,11Z,13E)-(5S,6R,15S)-5,6,15-Trihydroxyicosa-7,9,11,13-tetraenoic acid

- MFCD00065845

- 5S,6R,15S-trihydroxy-7E,9E,11Z,13E-Eicosatetraenoic acid

- AKOS040755014

- 5(S),6(R),15(S)-trihydroxyeicosa-7E,9E,11Z,13E-tetraenoic acid

- HY-113509

- CHEBI:6498

- F7C6J3D79J

- BDBM50520816

- CS-0062443

- NS00074208

- DTXSID6040535

- (7E,9E,11Z,13E)-(5S,6R,15S)-5,6,15-Trihydroxyicosa-7,9,11,13-tetraenoate

- UNII-F7C6J3D79J

- DA-54948

- 5,6,15-tri-HETE

- DTXCID001476791

- 5,6,15-trihydroxy-7,9,11,13-eicosatetraenoic acid

- IXAQOQZEOGMIQS-SSQFXEBMSA-N

- Lipoxin A4

-

- MDL: MFCD00065845

- インチ: 1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18+,19-/m0/s1

- InChIKey: IXAQOQZEOGMIQS-SSQFXEBMSA-N

- ほほえんだ: [C@@H](O)(/C=C/C=C/C=C\C=C\[C@@H](O)CCCCC)[C@@H](O)CCCC(=O)O

計算された属性

- せいみつぶんしりょう: 352.22500

- どういたいしつりょう: 352.22497412g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 5

- 重原子数: 25

- 回転可能化学結合数: 14

- 複雑さ: 451

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 4

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 98Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

- PSA: 97.99000

- LogP: 3.12910

Lipoxin A4 セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H225-H319

- 警告文: P210-P280-P305+P351+P338-P337+P313-P403+P235

- 危険物輸送番号:UN 1170 3/PG 2

- WGKドイツ:2

- 危険カテゴリコード: 11

- セキュリティの説明: S; S7; S16

-

危険物標識:

- ちょぞうじょうけん:−20°C

- リスク用語:R11

Lipoxin A4 税関データ

- 税関コード:2918199090

- 税関データ:

中国税関コード:

2918199090概要:

HS:2918199090。他のアルコール含有であるが、他の酸素含有カルボン酸(その酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918199090他のアルコール機能を有するが他の酸素機能を有さないカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

Lipoxin A4 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci21346-250ug |

Lipoxin A4 |

89663-86-5 | 98% | 250ug |

¥17296.00 | 2023-09-09 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-201060-25µg |

Lipoxin A4, |

89663-86-5 | ≥95% | 25µg |

¥2482.00 | 2023-09-05 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-201060B-100µg |

Lipoxin A4, |

89663-86-5 | ≥95% | 100µg |

¥6769.00 | 2023-09-05 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-201060C-250µg |

Lipoxin A4, |

89663-86-5 | ≥95% | 250µg |

¥14892.00 | 2023-09-05 | |

| TargetMol Chemicals | T36051-25μg |

Lipoxin A4 |

89663-86-5 | 25μg |

¥ 5870 | 2024-07-24 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci21346-100ug |

Lipoxin A4 |

89663-86-5 | 98% | 100ug |

¥7786.00 | 2023-09-09 | |

| ChemScence | CS-0062443-25ug |

Lipoxin A4 |

89663-86-5 | ≥98.0% | 25ug |

$1380.0 | 2022-04-26 | |

| MedChemExpress | HY-113509-25μg |

Lipoxin A4 |

89663-86-5 | 25μg |

¥6000 | 2024-07-21 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci21346-25ug |

Lipoxin A4 |

89663-86-5 | 98% | 25ug |

¥2244.00 | 2023-09-09 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-201060A-50 µg |

Lipoxin A4, |

89663-86-5 | ≥95% | 50µg |

¥3,542.00 | 2023-07-10 |

Lipoxin A4 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water

リファレンス

- Enantiospecific and stereospecific synthesis of lipoxin A. Stereochemical assignment of the natural lipoxin A and its possible biosynthesis, Journal of the American Chemical Society, 1985, 107(2), 464-9

合成方法 3

はんのうじょうけん

リファレンス

- Total synthesis of lipoxin A4 and lipoxin B4 from butadiene, Tetrahedron Letters, 2000, 41(6), 823-826

合成方法 4

はんのうじょうけん

1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water

リファレンス

- Stereocontrolled total synthesis of lipoxins A, Journal of the American Chemical Society, 1985, 107(25), 7515-18

Lipoxin A4 Raw materials

- Methyl (5S,6S,7E,9E,11Z,13E,15S)-5,6,15-trihydroxy-7,9,11,13-eicosatetraenoate

- BML-111

- 1,3-Dioxolane-4-butanoic acid, 5-(9-hydroxy-1,3,5,7-tetradecatetraenyl)-2-oxo-, ethyl ester, [4S-[4α,5β(1E,3E,5Z,7E,9R*)]]-

- Methyl (5R,6S,7E,9E,11Z,13E,15S)-5,6,15-trihydroxy-7,9,11,13-eicosatetraenoate

Lipoxin A4 Preparation Products

Lipoxin A4 関連文献

-

Bashar Hamza,Elisabeth Wong,Sachin Patel,Hansang Cho,Joseph Martel,Daniel Irimia Integr. Biol. 2014 6 175

-

Colm D. Duffy,Patrick J. Guiry Med. Chem. Commun. 2010 1 249

-

Trond V. Hansen,Jesmond Dalli,Charles N. Serhan RSC Adv. 2016 6 28820

-

Kasipandi Vellaisamy,Guodong Li,Wanhe Wang,Chung-Hang Leung,Dik-Lung Ma Chem. Sci. 2018 9 8171

-

Biaou O. Ode Boni,Lallepak Lamboni,Tiatou Souho,Mario Gauthier,Guang Yang Mater. Horiz. 2019 6 1122

89663-86-5 (Lipoxin A4) 関連製品

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:89663-86-5)Lipoxin A4

清らかである:99%

はかる:25μg

価格 ($):752.0